molecular formula C16H23NO5S B5734440 methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate

methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate

Cat. No.: B5734440
M. Wt: 341.4 g/mol
InChI Key: UDSNLLNSWMVAGV-UHFFFAOYSA-N
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Description

Methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate is an organic compound that features a phenoxy group substituted with a sulfonyl group and a cycloheptylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate typically involves the following steps:

    Formation of the phenoxy intermediate: This can be achieved by reacting 4-hydroxybenzenesulfonyl chloride with cycloheptylamine in the presence of a base such as triethylamine.

    Esterification: The resulting intermediate is then reacted with methyl chloroacetate under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-sensitive enzymes.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It may be used in the development of novel materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes that are sensitive to sulfonamide groups, thereby affecting biochemical pathways. The cycloheptylamino group can interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl {4-[(cyclohexylamino)sulfonyl]phenoxy}acetate
  • Methyl {4-[(cyclopentylamino)sulfonyl]phenoxy}acetate
  • Methyl {4-[(cyclooctylamino)sulfonyl]phenoxy}acetate

Uniqueness

Methyl {4-[(cycloheptylamino)sulfonyl]phenoxy}acetate is unique due to the presence of the cycloheptylamino group, which provides distinct steric and electronic properties compared to its analogs. This can result in different reactivity and binding characteristics, making it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

methyl 2-[4-(cycloheptylsulfamoyl)phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5S/c1-21-16(18)12-22-14-8-10-15(11-9-14)23(19,20)17-13-6-4-2-3-5-7-13/h8-11,13,17H,2-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSNLLNSWMVAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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